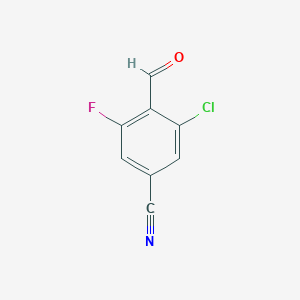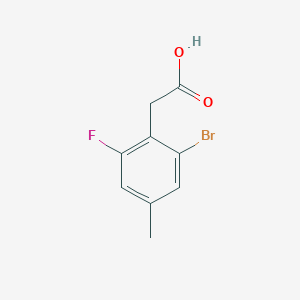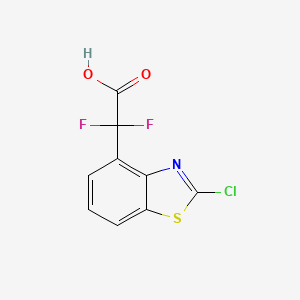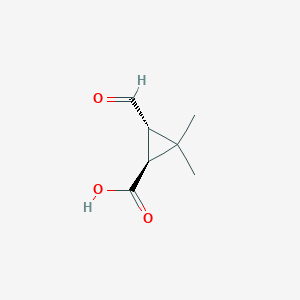
4-(Prop-1-yn-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Prop-1-yn-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a propynyl group attached to the fourth position of the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-yn-1-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with propargyl bromide under basic conditions. The reaction typically proceeds as follows:
- Piperidine is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
- A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to deprotonate the piperidine.
- Propargyl bromide is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at room temperature or under reflux conditions for several hours.
- The product, this compound, is isolated through standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-(Prop-1-yn-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-(Prop-1-yn-1-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the preparation of complex organic compounds.
Biological Studies: The compound is used in studies to investigate its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Prop-1-yn-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
相似化合物的比较
4-(Prop-1-yn-1-yl)piperidine can be compared with other piperidine derivatives, such as:
4-(Prop-2-yn-1-yl)piperidine: Similar structure but with a different position of the alkyne group.
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid: Contains a carboxylic acid group in addition to the propynyl group.
Piperine: A naturally occurring piperidine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological properties.
属性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC 名称 |
4-prop-1-ynylpiperidine |
InChI |
InChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h8-9H,4-7H2,1H3 |
InChI 键 |
PASLRLKNAAXZEM-UHFFFAOYSA-N |
规范 SMILES |
CC#CC1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)

![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)





![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)
![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)

![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)
